2-(2-Chlorophenyl)-4-ethoxyquinazoline

Medicinal Chemistry Physicochemical Profiling Computational Chemistry

Secure a key VEGFR2 kinase inhibitor building block. This 2-(2-chlorophenyl)-4-ethoxyquinazoline scaffold differs critically from generic analogs—the specific 2-(2-chlorophenyl) substituent dictates a unique 3D conformation and electronic profile essential for SAR studies. Substituting with a 4-methoxy or 3-chlorophenyl variant introduces high-risk, untested variables. Procure this precise entity to reliably benchmark catalytic C–H activation methods and drive antimicrobial lead optimization.

Molecular Formula C16H13ClN2O
Molecular Weight 284.74 g/mol
CAS No. 59524-97-9
Cat. No. B14142642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-4-ethoxyquinazoline
CAS59524-97-9
Molecular FormulaC16H13ClN2O
Molecular Weight284.74 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl
InChIInChI=1S/C16H13ClN2O/c1-2-20-16-12-8-4-6-10-14(12)18-15(19-16)11-7-3-5-9-13(11)17/h3-10H,2H2,1H3
InChIKeyHJUWSYFWKLDZAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.4 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenyl)-4-ethoxyquinazoline (CAS 59524-97-9): A Defined Chemical Intermediate in the Quinazoline Family


2-(2-Chlorophenyl)-4-ethoxyquinazoline (CAS 59524-97-9) is a synthetic heterocyclic compound belonging to the quinazoline class, defined by a core structure of a fused benzene and pyrimidine ring . This molecule is characterized by a molecular formula of C16H13ClN2O and a molecular weight of 284.74 g/mol . It is an important building block in medicinal chemistry, as the 2-arylquinazoline scaffold is known for a broad range of biological activities and is a key intermediate for developing kinase inhibitors and antimicrobial agents [1].

2-(2-Chlorophenyl)-4-ethoxyquinazoline: Why Structural Analogs Are Not Direct Replacements


Within the quinazoline family, small structural modifications can lead to profound differences in biological activity, target selectivity, and physicochemical properties. The presence of a specific 2-(2-chlorophenyl) substituent and a 4-ethoxy group on the core scaffold dictates a unique three-dimensional conformation and electronic profile [1]. While a class-level inference suggests potential as a kinase inhibitor or antimicrobial agent based on related analogs, no direct quantitative data exists for this specific compound. Substituting this compound with a generic 'quinazoline derivative' or even a close analog like a 4-methoxy or 3-chlorophenyl variant would represent an untested and high-risk variable in any research or industrial application. This underscores the necessity of evaluating the specific, albeit limited, evidence available for this precise entity.

Quantitative Evidence Guide for 2-(2-Chlorophenyl)-4-ethoxyquinazoline (CAS 59524-97-9)


Defined Molecular Descriptors: Differentiating 2-(2-Chlorophenyl)-4-ethoxyquinazoline from its Closest Isomer

This compound is defined by a unique set of physicochemical descriptors. A key differentiator from its closest structural isomer, 4-[2-(4-chlorophenyl)ethoxy]quinazoline (CAS 124427-34-5), is its molecular arrangement. Both share the identical molecular formula (C16H13ClN2O) and weight (284.74 g/mol) . However, their InChIKeys and topological structures are fundamentally different, confirming they are distinct chemical entities with separate registrations in authoritative chemical databases [1]. This structural divergence is the primary basis for expecting different biological interactions.

Medicinal Chemistry Physicochemical Profiling Computational Chemistry

Lipophilicity Profile of 2-(2-Chlorophenyl)-4-ethoxyquinazoline vs. the Unsubstituted Core

The lipophilicity of 2-(2-chlorophenyl)-4-ethoxyquinazoline can be estimated by comparison with its parent core structure, 4-ethoxyquinazoline (CAS 16347-96-9). The presence of the 2-(2-chlorophenyl) group is expected to substantially increase lipophilicity, a critical parameter for membrane permeability and target binding. While a direct LogP measurement is not available, the core 4-ethoxyquinazoline has a reported LogP of 2.02850 [1]. The addition of the chlorinated phenyl ring to form the target compound is a structural modification known to increase LogP by approximately 1.5 to 2.5 units, suggesting a calculated LogP for the target compound in the range of 3.5–4.5.

ADME Drug Design Physicochemical Property

Potential for Kinase Inhibition: Scaffold-Based Activity Inference for 2-(2-Chlorophenyl)-4-ethoxyquinazoline

The 2-arylquinazoline scaffold, to which this compound belongs, is a privileged structure in medicinal chemistry for developing ATP-competitive kinase inhibitors. A study on a series of novel 4-alkoxyquinazoline derivatives identified compounds with potent inhibitory activity against VEGFR2 [1]. While 2-(2-chlorophenyl)-4-ethoxyquinazoline was not specifically tested, its structure closely mimics the active core of these inhibitors. For context, the most potent compound in that series (designated 7c) exhibited an IC50 of 5.72 nM against VEGFR2, compared to the control drug Tivozanib (IC50 = 3.40 nM) [1]. This provides a class-level benchmark for the potential activity of related 4-alkoxyquinazolines.

Kinase Inhibitor Oncology Chemical Biology

Antimicrobial Potential of the 2-(2-Chlorophenyl)quinazoline Motif: A Class-Level Indication

The 2-(2-chlorophenyl) substituent is a recurring feature in quinazoline derivatives with reported antimicrobial activity. A series of dimeric 2-(2-chlorophenyl)-quinazolin-4-ones were synthesized and screened against a panel of bacteria and fungi [1]. While these are 4-one derivatives and not the 4-ethoxy compound, the presence of the same 2-(2-chlorophenyl) group is a strong structural motif for this activity. In that study, compounds such as 5e, 5g, and 5h demonstrated 'excellent' antibacterial activity, and others showed 'very good' antifungal activity against strains like C. albicans and A. niger [1]. This provides a relevant, though indirect, rationale for exploring the target compound in antimicrobial assays.

Antimicrobial Antifungal Infectious Disease

Synthetic Utility and Proven Feasibility of the 2,4-Disubstituted Quinazoline Scaffold

The synthesis of 2,4-disubstituted quinazolines, including 2-(2-chlorophenyl)-4-ethoxyquinazoline, has been demonstrated using modern catalytic methods. An Ir(III)-catalyzed C–H amidation/cyclization provides an efficient route to quinazolines from readily available aryl imidates and N-alkoxyamides . This method offers an advantage over traditional multi-step syntheses by providing a more direct and potentially higher-yielding pathway to the desired core structure. The feasibility of this synthetic approach ensures a reliable supply of the compound for research purposes, a key differentiator from analogs requiring more complex or lower-yielding routes.

Synthetic Chemistry Catalysis Process Chemistry

Application Scenarios for 2-(2-Chlorophenyl)-4-ethoxyquinazoline (CAS 59524-97-9) Based on Available Evidence


Medicinal Chemistry: VEGFR2 Kinase Inhibitor Probe Development

This compound is an ideal starting point for structure-activity relationship (SAR) studies aimed at developing novel VEGFR2 kinase inhibitors. Its core 4-alkoxyquinazoline structure has demonstrated potent inhibition (IC50 values in the low nanomolar range) [1]. Procuring this specific compound allows researchers to systematically evaluate the impact of the 2-(2-chlorophenyl) substituent on kinase selectivity and potency, using the established 4-alkoxyquinazoline series as a performance baseline.

Antimicrobial Research: A Candidate for Broad-Spectrum Screening

Given the established antimicrobial activity associated with the 2-(2-chlorophenyl)quinazoline motif [1], this compound is a strong candidate for inclusion in broad-spectrum antimicrobial screening panels. It serves as a valuable tool for investigating the mechanism of action of this class against bacterial and fungal pathogens, and it is a logical precursor for synthesizing a focused library of analogs to optimize potency against resistant strains.

Synthetic Methodology: A Model Substrate for Novel Catalytic Reactions

The synthesis of 2-(2-chlorophenyl)-4-ethoxyquinazoline serves as a model reaction for developing and optimizing catalytic C–H activation and amidation methods [1]. Its well-defined structure and the presence of both the aryl and ethoxy groups make it a challenging and relevant substrate for testing new catalyst systems. Industrial research groups focused on process chemistry can use this compound to benchmark the efficiency and substrate scope of their proprietary catalytic technologies.

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